

SRI-29574 Versus Cocaine at the Dopamine Transporter: A Comparative Guide

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Compound of Interest		
Compound Name:	SRI-29574	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of **SRI-29574** and cocaine at the dopamine transporter (DAT). The information is compiled from preclinical research to assist in understanding their distinct mechanisms of action.

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the available quantitative data for **SRI-29574** and cocaine on their interaction with the dopamine transporter. It is important to note that the presented data for the two compounds are from separate studies and may not be directly comparable due to differing experimental conditions.

Parameter	SRI-29574	Cocaine	Reference
Dopamine Uptake Inhibition (IC50)	2.3 nM	~400 nM - 1 μM	[1],[2]
Binding Affinity (Ki)	Data not available	223 nM - 423 nM	[2]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. Lower values for both IC50 and Ki indicate greater potency. The IC50 value for **SRI-29574** suggests it is a potent inhibitor



of dopamine uptake[1]. Cocaine's affinity for the dopamine transporter is a key factor in its psychoactive effects[2].

Mechanism of Action

SRI-29574 is characterized as an allosteric modulator of the dopamine transporter[1]. This suggests that it binds to a site on the DAT that is distinct from the dopamine and cocaine binding site (the orthosteric site). By binding to this allosteric site, **SRI-29574** can modulate the function of the transporter, including its ability to reuptake dopamine.

Cocaine, in contrast, is a competitive inhibitor of the dopamine transporter. It binds directly to the dopamine binding site, physically blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular concentration of dopamine, which is responsible for its stimulant and rewarding effects. The interaction of cocaine with the DAT is complex and may induce conformational changes in the transporter protein.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of compounds like **SRI-29574** and cocaine with the dopamine transporter.

Dopamine Transporter Binding Assay ([3H]WIN 35,428)

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Objective: To measure the displacement of a radiolabeled ligand ([3H]WIN 35,428, a cocaine analog) from the dopamine transporter by a test compound.

Materials:

- Rat striatal tissue homogenate (source of DAT)
- [3H]WIN 35,428 (radioligand)
- Test compounds (SRI-29574, cocaine)
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)



- Glass fiber filters
- Scintillation counter

Procedure:

- Tissue Preparation: Rat striata are dissected and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes (and DAT) is resuspended.
- Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the test compound (or vehicle for total binding). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This assay is used to determine the functional potency (IC50) of a test compound in inhibiting the reuptake of dopamine by the transporter.

Objective: To measure the inhibition of [³H]dopamine uptake into synaptosomes or cells expressing DAT by a test compound.

Materials:

Rat striatal synaptosomes or cells stably expressing DAT



- [3H]dopamine (radiolabeled substrate)
- Test compounds (SRI-29574, cocaine)
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
- Scintillation counter

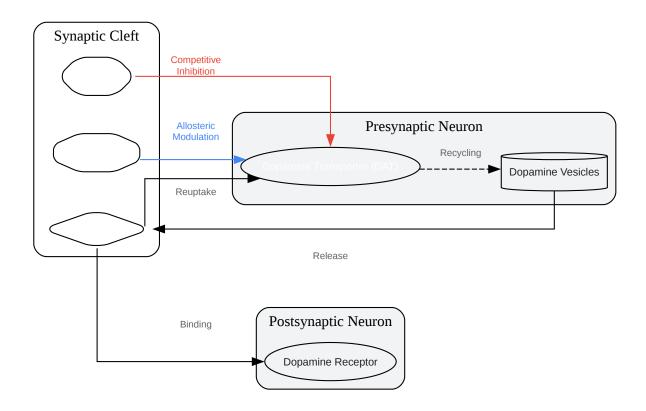
Procedure:

- Preparation: Synaptosomes are prepared from rat striata, or cells expressing DAT are cultured.
- Pre-incubation: Aliquots of synaptosomes or cells are pre-incubated for a short period with varying concentrations of the test compound or vehicle.
- Initiation of Uptake: [3H]dopamine is added to initiate the uptake reaction. The incubation is carried out at 37°C for a defined period (e.g., 5-10 minutes).
- Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer, or by adding an excess of a potent DAT inhibitor.
- Quantification: The amount of [3H]dopamine taken up by the synaptosomes or cells is determined by scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined by non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts related to the interaction of **SRI-29574** and cocaine with the dopamine transporter.

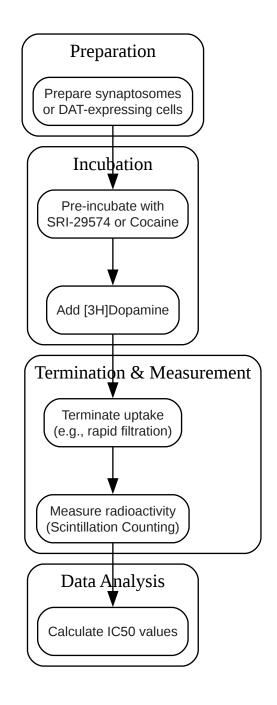




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Caption: Dopamine reuptake and its inhibition by cocaine and SRI-29574.





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Caption: Workflow for a dopamine uptake inhibition assay.

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